An In-depth Technical Guide to the Molecular Weight and Formula Analysis of (1S)-1-(2-ethoxyphenyl)ethan-1-ol
An In-depth Technical Guide to the Molecular Weight and Formula Analysis of (1S)-1-(2-ethoxyphenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the analytical methodologies used to determine the molecular weight and confirm the molecular formula of the chiral aromatic alcohol, (1S)-1-(2-ethoxyphenyl)ethan-1-ol. As a Senior Application Scientist, the following sections synthesize foundational chemical principles with practical, field-proven analytical strategies, emphasizing the rationale behind experimental choices to ensure data integrity and trustworthiness.
Core Physicochemical Properties
A foundational understanding of the key physicochemical properties of (1S)-1-(2-ethoxyphenyl)ethan-1-ol is paramount before undertaking any analytical assessment. These properties inform the selection of appropriate analytical techniques and the interpretation of the resulting data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Monoisotopic Mass | 166.09938 Da | [2] |
The molecular formula dictates the expected elemental composition, while the molecular weight provides a target for mass spectrometry analysis. The monoisotopic mass is particularly crucial for high-resolution mass spectrometry, which can confirm the elemental composition with a high degree of accuracy.
Elemental Analysis: Confirming the Molecular Formula
Elemental analysis is a fundamental technique to experimentally verify the empirical formula of a compound, which can then be compared to the proposed molecular formula.[2] For organic compounds like (1S)-1-(2-ethoxyphenyl)ethan-1-ol, combustion analysis is the standard method for determining the mass percentages of carbon and hydrogen.
Theoretical Elemental Composition
Based on the molecular formula C₁₀H₁₄O₂, the theoretical elemental composition is calculated as follows:
-
Carbon (C): (10 * 12.011 g/mol ) / 166.22 g/mol * 100% = 72.26%
-
Hydrogen (H): (14 * 1.008 g/mol ) / 166.22 g/mol * 100% = 8.48%
-
Oxygen (O): (2 * 15.999 g/mol ) / 166.22 g/mol * 100% = 19.25%
Experimental Protocol: Combustion Analysis
Objective: To quantitatively determine the percentage of Carbon and Hydrogen in a sample of (1S)-1-(2-ethoxyphenyl)ethan-1-ol.
Methodology:
-
A precisely weighed sample of the compound (typically 1-3 mg) is combusted in a furnace at high temperatures (around 1000°C) in the presence of excess oxygen.
-
The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are passed through a series of absorption traps.
-
The amount of CO₂ and H₂O is determined by measuring the change in mass of the absorption traps or by using thermal conductivity detectors.
-
The percentages of carbon and hydrogen in the original sample are then calculated from the masses of CO₂ and H₂O produced.
Self-Validation: The experimental percentages of C and H should be within ±0.4% of the theoretical values to be considered a good confirmation of the molecular formula. The percentage of oxygen is typically determined by difference.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.
Expected Molecular Ion Peaks
In a mass spectrum, the intact molecule, minus one electron, is observed as the molecular ion (M⁺•). For (1S)-1-(2-ethoxyphenyl)ethan-1-ol, the expected molecular ion peak will have a mass-to-charge ratio (m/z) corresponding to its molecular weight.
-
Low-Resolution MS: A peak at m/z ≈ 166.
-
High-Resolution MS (HRMS): A peak at m/z ≈ 166.0994, which corresponds to the monoisotopic mass of C₁₀H₁₄O₂. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
The PubChemLite database provides predicted collision cross-section (CCS) values for various adducts of 1-(2-ethoxyphenyl)ethan-1-ol, which can be useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry.[2] For example, the predicted CCS for the [M+H]⁺ adduct is 135.3 Ų.[2]
Predicted Fragmentation Pattern
Aromatic alcohols often exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[4] Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:
-
Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the methyl group, leading to a stable benzylic cation.
-
Loss of water: Dehydration of the alcohol can occur, particularly in the presence of heat in the GC inlet.
-
Cleavage of the ethoxy group: Fragmentation of the ether linkage can occur, leading to characteristic ions.
Based on the fragmentation of the structurally similar 1-(2-methoxyphenyl)ethanol, we can anticipate key fragments for the ethoxy analogue. The fragmentation of ethoxy-substituted aromatic compounds often involves the loss of an ethylene molecule (28 Da) from the ethoxy group.
Diagram of Predicted Mass Spectrometry Fragmentation:
Caption: Predicted major fragmentation pathways for (1S)-1-(2-ethoxyphenyl)ethan-1-ol.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of (1S)-1-(2-ethoxyphenyl)ethan-1-ol.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is used to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for high-resolution data.
-
Detection: Scan a mass range of m/z 40-400.
-
Self-Validation: The obtained mass spectrum should show a molecular ion peak consistent with the calculated molecular weight. The fragmentation pattern should be logical and consistent with the known structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, confirming the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
-
Aromatic Protons (4H): Multiple signals in the aromatic region (δ 6.8-7.4 ppm).
-
Benzylic Proton (1H): A quartet at approximately δ 4.9-5.1 ppm, coupled to the methyl protons.
-
Ethoxy Methylene Protons (2H): A quartet around δ 4.0-4.2 ppm, coupled to the ethoxy methyl protons.
-
Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
Methyl Protons (3H): A doublet at approximately δ 1.4-1.6 ppm, coupled to the benzylic proton.
-
Ethoxy Methyl Protons (3H): A triplet around δ 1.3-1.5 ppm, coupled to the ethoxy methylene protons.
Predicted ¹³C NMR Spectrum
Similarly, the ¹³C NMR spectrum can be predicted. Data for 1-(2-methoxyphenyl)ethanol provides a good reference.[6]
-
Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the ethoxy group will be the most downfield.
-
Benzylic Carbon (1C): A signal around δ 65-70 ppm.
-
Ethoxy Methylene Carbon (1C): A signal around δ 63-65 ppm.
-
Methyl Carbon (1C): A signal in the aliphatic region (δ 20-25 ppm).
-
Ethoxy Methyl Carbon (1C): A signal further upfield in the aliphatic region (δ 14-16 ppm).
Workflow for NMR Analysis:
Caption: A typical workflow for the structural elucidation of an organic compound by NMR.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the structure of (1S)-1-(2-ethoxyphenyl)ethan-1-ol.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
-
Data Processing: Fourier transform the raw data, phase the spectra, and integrate the ¹H NMR signals.
Self-Validation: The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, must be consistent with the proposed structure. 2D NMR experiments can provide definitive confirmation of the atomic connectivity.
Chiral Chromatography: Confirmation of Enantiomeric Purity
Given the chiral nature of (1S)-1-(2-ethoxyphenyl)ethan-1-ol, it is crucial to confirm its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for separating enantiomers.[7]
Rationale for Chiral Separation
Enantiomers have identical physical properties in an achiral environment but can exhibit different biological activities. Therefore, for pharmaceutical applications, it is often necessary to isolate and test a single enantiomer. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8]
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric purity of (1S)-1-(2-ethoxyphenyl)ethan-1-ol.
Methodology:
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including aromatic alcohols.[8][9]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The ratio of the solvents is optimized to achieve the best separation.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Diagram of Chiral Separation Principle:
Caption: Principle of enantiomeric separation by chiral chromatography.
Conclusion
The comprehensive analysis of (1S)-1-(2-ethoxyphenyl)ethan-1-ol requires a multi-faceted approach that combines several analytical techniques. Elemental analysis provides fundamental confirmation of the empirical formula. Mass spectrometry is essential for determining the molecular weight and gaining structural insights through fragmentation analysis. NMR spectroscopy offers an unambiguous confirmation of the molecular structure and connectivity. Finally, chiral chromatography is indispensable for assessing the enantiomeric purity of this chiral molecule. By integrating the data from these techniques, researchers and drug development professionals can confidently establish the identity, purity, and structure of (1S)-1-(2-ethoxyphenyl)ethan-1-ol, ensuring the quality and reliability of their scientific endeavors.
References
-
PubChemLite. 1-(2-ethoxyphenyl)ethan-1-ol (C10H14O2). [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. (2021-05-06). [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]
-
Saeed, A. et al. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]
-
Ilisz, I. et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
-
Vaisali, V. et al. Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]
-
Francotte, E. Contemporary Analysis of Chiral Molecules. LCGC International. (2016-10-01). [Link]
-
NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 1-(2-ethoxyphenyl)ethan-1-ol (C10H14O2) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. whitman.edu [whitman.edu]
- 5. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR spectrum [chemicalbook.com]
- 6. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 13C NMR [m.chemicalbook.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
